Hydrocortisone-d4

Catalog No.
S905183
CAS No.
73565-87-4
M.F
C21H30O5
M. Wt
366.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hydrocortisone-d4

CAS Number

73565-87-4

Product Name

Hydrocortisone-d4

IUPAC Name

(8S,10R,11S,13S)-9,11,12,12-tetradeuterio-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one

Molecular Formula

C21H30O5

Molecular Weight

366.5 g/mol

InChI

InChI=1S/C21H30O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h9,14-16,18,22,24,26H,3-8,10-11H2,1-2H3/t14-,15?,16-,18?,19-,20-,21?/m0/s1/i10D2,16D,18D

InChI Key

JYGXADMDTFJGBT-LTVXCZLVSA-N

SMILES

Array

Synonyms

11β,17α,21-Trihydroxypregn-4-ene-3,20-dione-D4, 11β,17α,21-Trihydroxypregn-4-ene-3,20-dione-d4 (9,11,12,12-d4), 17-Hydroxycorticosterone-9,11,12,12-d4, 17-Hydroxycorticosterone-D4, 4-Pregnene-11β,17α,21-triol-3,20-dione-D4, 4-Pregnene-11β,17α,21-triol-3,20-dione-d4 (9,11,12,12-d4), Cortisol-9,11,12,12-d4, Deuterated cortisol, Deuterated hydrocortisone, Kendall′s compound F (9,11,12,12-d4), Reichstein′s substance M (9,11,12,12-d4)

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O

Isomeric SMILES

[2H][C@]12CCC3=CC(=O)CC[C@@]3([C@@]1(C(C[C@@]4(C2CC[C@@]4(C(=O)CO)O)C)O)[2H])C

Hydrocortisone-d4 is intended for use as an internal standard for the quantification of hydrocortisone/cortisol by GC- or LC-MS. Cortisol, known as hydrocortisone when used as a therapeutic, is a glucocorticoid produced by the adrenal cortex in response to adrenocorticotropic hormone (ACTH). It is an agonist at the mineralocorticoid receptor (MR) and the glucocorticoid receptor (GR), with an approximately 6- to 10-fold greater affinity for MR. Cortisol production is increased during periods of stress, and it is a major effector molecule in the hypothalamic-pituitary-adrenal axis (HPA) stress response. Cortisol levels increase with age and are often elevated in major depressive disorder, certain forms of hypertension, and Parkinson's disease.
Cortisol, also known as hydrocortisone, is a glucocorticoid produced by the adrenal gland. This stable labeled internal standard is suitable for quantitation of cortisol levels in whole blood by LC-MS/MS for newborn screening of congenital adrenal hyperplasia (CAH) and in serum or plasma by LC-MS/MS for determination of several diseases including Cushing′s syndrome, Addison′s disease, and Sheehan′s syndrome.
An isotope labelled of Hydrocortisone. Hydrocortisone can be used for the treatment of adrenocortical insufficiency, adrenogenital syndrome, high blood calcium, thyroiditis, rheumatoid arthritis, dermatitis, asthma, and COPD.

Hydrocortisone-d4 (CAS 73565-87-4), also known as cortisol-d4, is a highly enriched, stable deuterium-labeled analog of the primary human glucocorticoid. In clinical and research settings, accurate quantification of cortisol in complex biological matrices (serum, plasma, urine, saliva) is critical for diagnosing endocrine disorders such as Cushing's and Addison's diseases, as well as monitoring stress and metabolic syndrome. While immunoassays suffer from cross-reactivity with structural analogs, liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides superior specificity. Hydrocortisone-d4 serves as the optimal internal standard for these assays, offering identical physicochemical properties, extraction recoveries (>89%), and chromatographic retention times as endogenous cortisol, while providing a distinct mass-to-charge (m/z) shift that ensures precise quantification even at trace levels[1].

Substituting hydrocortisone-d4 with lighter isotopologues (such as cortisol-d2 or -d3) or structural analogs (such as dexamethasone) fundamentally compromises assay integrity. Endogenous cortisol possesses natural M+2 and M+3 isotopic contributions. At elevated physiological concentrations, these natural heavy isotopes overlap with the mass channels of d2 and d3 internal standards, causing isotopic cross-talk that artificially inflates the internal standard signal and distorts the calibration curve at the lower limit of quantification. Furthermore, structural analogs do not perfectly co-elute with cortisol. Because matrix effects—such as ion suppression or enhancement—in LC-MS/MS are highly time-dependent, a non-co-eluting standard will experience a different ionization environment than the target analyte, leading to uncorrected signal variations and unacceptable coefficients of variation (CV >10%) in high-throughput settings [1].

Elimination of Isotopic Cross-Talk via +4 Da Mass Shift

In LC-MS/MS quantification, the natural isotopic distribution of the target analyte can interfere with the internal standard. Endogenous cortisol (m/z 363) has a natural M+2 abundance of approximately 1.2% and an M+3 abundance of ~0.1%. When using cortisol-d2 or cortisol-d3 as internal standards, high concentrations of endogenous cortisol (e.g., >500 nmol/L in Cushing's syndrome samples) create significant signal in the d2/d3 MRM channels, skewing the analyte-to-IS ratio. Hydrocortisone-d4 provides a clean +4 Da mass shift (m/z 367 to 121 transition), moving the internal standard safely beyond the M+3 natural isotopic envelope. This negligible M+4 interference ensures a linear calibration curve and maintains accuracy down to a lower limit of quantification (LLOQ) of 1-2 ng/mL[1].

Evidence DimensionIsotopic cross-talk interference at high analyte concentrations
Target Compound DataCortisol-d4 (+4 Da mass shift): Negligible M+4 background interference
Comparator Or BaselineCortisol-d2 / Cortisol-d3: Subject to M+2 (~1.2%) and M+3 (~0.1%) overlap from endogenous cortisol
Quantified DifferenceComplete elimination of baseline distortion caused by natural heavy isotopes
ConditionsLC-MS/MS MRM transitions at high physiological cortisol concentrations (>500 nmol/L)

Prevents the overestimation of trace cortisol levels and ensures robust calibration curves in clinical diagnostics.

Perfect Co-elution for Absolute Matrix Effect Correction

Biological matrices like urine and serum contain thousands of compounds that cause transient ion suppression or enhancement in the electrospray ionization (ESI) source. Structural analogs used as internal standards (e.g., dexamethasone) elute at different retention times than cortisol, meaning they do not experience the same matrix effects. Hydrocortisone-d4 is chemically identical to cortisol and co-elutes exactly (e.g., RT = 8.00 min). This perfect co-elution ensures that any ion suppression affecting the endogenous cortisol equally affects the d4-standard. As a result, the peak area ratio remains constant, yielding extraction recoveries of 85-105% and intra-assay coefficients of variation (CV) of <5%, compared to the >10% CVs often seen with non-isotopic or non-co-eluting standards[1].

Evidence DimensionIntra-assay Coefficient of Variation (CV) and Recovery
Target Compound DataCortisol-d4: CV <5%, Recovery 85-105%
Comparator Or BaselineStructural analog internal standards (e.g., dexamethasone): CV often >10% due to uncorrected matrix effects
Quantified Difference>50% reduction in assay variability (CV) due to exact co-elution
ConditionsLC-MS/MS analysis of human urine or serum extracts

Guarantees high reproducibility and accuracy in high-throughput clinical laboratories handling complex biological samples.

Site-Specific Deuteration for In Vivo 11β-HSD Enzymatic Tracing

Hydrocortisone-d4 (9,11,12,12-d4) is uniquely suited for tracing glucocorticoid metabolism in vivo because of the specific placement of its deuterium atoms. The enzyme 11β-HSD2 oxidizes cortisol to cortisone, removing the deuterium at the 11-alpha position to form d3-cortisone. Subsequently, 11β-HSD1 reduces d3-cortisone back to cortisol, adding an unlabeled proton to form d3-cortisol. By measuring the dilution of d4-cortisol by d3-cortisol via LC-MS/MS (m/z 367 vs 366), researchers can directly quantify tissue-specific 11β-HSD1 reductase activity (e.g., ~28 nmol/min appearance rate) independent of adrenal cortisol production. Generic radiotracers or non-specifically labeled isotopes cannot provide this bidirectional metabolic resolution [1].

Evidence DimensionTracking of 11β-HSD1/2 interconversion
Target Compound DataCortisol-d4: Yields distinct d3-cortisone and d3-cortisol metabolites via 11-alpha deuterium loss
Comparator Or BaselineUnlabeled cortisol or generic isotopes: Cannot distinguish between de novo adrenal synthesis and local tissue regeneration
Quantified DifferenceEnables direct quantification of extra-adrenal cortisol regeneration (e.g., ~28 nmol/min appearance rate)
ConditionsIn vivo stable isotope infusion coupled with LC-MS/MS quantification

Provides an indispensable, non-radioactive tool for evaluating 11β-HSD1 inhibitors in obesity, diabetes, and metabolic syndrome research.

Clinical Diagnostics and Endocrinology

Procured as the gold-standard internal standard for LC-MS/MS assays measuring free cortisol in urine, serum, and saliva for the diagnosis of Cushing's syndrome, Addison's disease, and congenital adrenal hyperplasia (CAH). The +4 Da mass shift is critical to prevent isotopic cross-talk at high physiological concentrations [1].

Therapeutic Drug Monitoring and Sports Anti-Doping

Used to accurately quantify endogenous versus exogenous glucocorticoid levels in complex matrices, relying on its perfect co-elution to correct for severe ion suppression that would otherwise distort results [1].

Metabolic Syndrome and 11β-HSD Target Engagement

Employed as an in vivo stable isotope tracer to measure the localized regeneration of cortisol by 11β-HSD1 in adipose and hepatic tissues, leveraging the specific loss of the 11-alpha deuterium to track metabolic flux [2].

Veterinary and Wildlife Endocrinology

Utilized as a robust internal standard for quantifying stress biomarkers in diverse and highly complex animal matrices (e.g., hair, feces). The exact co-elution of hydrocortisone-d4 overcomes the severe, unpredictable matrix effects found in these crude environmental samples, ensuring reliable cross-species data [1].

Purity

95% by HPLC; 98% atom D ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.6

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

366.23443104 Da

Monoisotopic Mass

366.23443104 Da

Heavy Atom Count

26

Tag

Cortisone Impurities

Related CAS

73565-87-4 (unlabelled)

Dates

Last modified: 08-15-2023

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